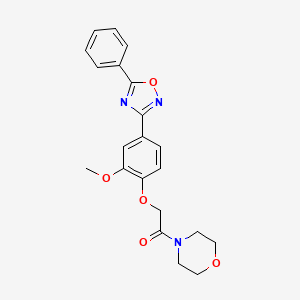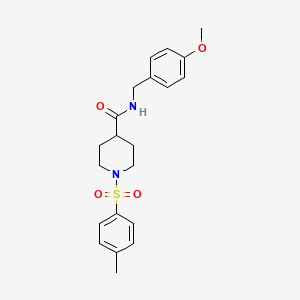
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. In
Wirkmechanismus
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide inhibits glutamate transporters by binding to the substrate binding site of the transporter protein. This prevents glutamate from being transported into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have a number of effects on neuronal function, including modulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to modulate synaptic plasticity and neuronal excitability, and has been implicated in the regulation of learning and memory. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide is its potency as a glutamate transporter inhibitor. This makes it a valuable tool for studying the role of glutamate in various physiological processes. However, one limitation of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has a relatively short half-life, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide. One area of interest is the development of more selective glutamate transporter inhibitors, which could help to minimize off-target effects. Another area of interest is the study of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide in animal models of neurological disorders, such as Alzheimer's disease and epilepsy. Finally, there is interest in exploring the potential therapeutic applications of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide in the treatment of these and other neurological disorders.
Synthesemethoden
The synthesis of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide involves a number of steps, starting with the reaction of tert-butyl hydrazine with 4-methoxy-N-propylbenzenesulfonyl chloride to form 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylic acid tert-butyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxy-N-propylbenzenesulfonamide to produce 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is an important neurotransmitter that plays a key role in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been shown to be effective in modulating glutamate levels in the brain, making it a valuable tool for studying the role of glutamate in various physiological processes.
Eigenschaften
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-6-9-17-24(20,21)11-7-8-13(22-5)12(10-11)14-18-15(23-19-14)16(2,3)4/h7-8,10,17H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJDCQMNMAYWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
